Cas no 1270795-86-2 (4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine)

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 化学的及び物理的性質
名前と識別子
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- 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
- 1,2-Benzenediamine, 4-fluoro-N1-[2-(3-methylphenoxy)ethyl]-
- 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine
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- インチ: 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3
- InChIKey: JJAOUFCEAZWPNY-UHFFFAOYSA-N
- SMILES: C1(NCCOC2=CC=CC(C)=C2)=CC=C(F)C=C1N
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 442.8±45.0 °C at 760 mmHg
- フラッシュポイント: 221.6±28.7 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-130248-10.0g |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 10.0g |
$3376.0 | 2023-02-15 | |
Enamine | EN300-130248-1.0g |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | F593098-10mg |
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063542-1g |
4-Fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 1g |
¥3913.0 | 2023-04-03 | |
Chemenu | CM406702-250mg |
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Enamine | EN300-130248-0.05g |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 0.05g |
$182.0 | 2023-02-15 | |
Enamine | EN300-130248-0.25g |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 0.25g |
$389.0 | 2023-02-15 | |
Enamine | EN300-130248-0.5g |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95% | 0.5g |
$612.0 | 2023-02-15 | |
Enamine | EN300-130248-1000mg |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95.0% | 1000mg |
$785.0 | 2023-09-30 | |
Enamine | EN300-130248-250mg |
4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |
1270795-86-2 | 95.0% | 250mg |
$389.0 | 2023-09-30 |
4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamineに関する追加情報
Recent Advances in the Study of 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2)
The compound 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. Recent research has focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of investigation has been the synthesis and optimization of 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method involves a multi-step process that ensures high selectivity and minimizes by-products, making it more feasible for industrial applications.
Pharmacological studies have revealed that this compound exhibits promising activity as a modulator of specific biological pathways. In vitro and in vivo experiments have demonstrated its efficacy in targeting enzymes involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. For instance, a recent preclinical study highlighted its ability to inhibit key pro-inflammatory cytokines, with a potency comparable to existing therapeutics but with a more favorable safety profile.
Further research has explored the molecular mechanisms underlying the compound's biological effects. Structural-activity relationship (SAR) studies have identified critical functional groups that contribute to its binding affinity and selectivity. These findings are instrumental in guiding the design of derivatives with enhanced pharmacological properties. Computational modeling and X-ray crystallography have provided detailed insights into the compound's interactions with its biological targets, paving the way for rational drug design.
In addition to its anti-inflammatory potential, 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine has shown activity in other therapeutic areas. Preliminary data from a 2024 study indicate its potential as an anticancer agent, particularly in tumors with specific genetic mutations. The compound's ability to induce apoptosis in cancer cells while sparing normal cells has been a focal point of ongoing research, with promising results in animal models.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the current body of research underscores the compound's versatility and its potential to serve as a scaffold for developing novel therapeutics.
In conclusion, 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine (CAS: 1270795-86-2) represents a promising candidate in medicinal chemistry, with diverse therapeutic applications. Continued research into its synthesis, mechanism of action, and clinical potential will be crucial in realizing its full therapeutic value. The integration of advanced techniques such as computational biology and high-throughput screening will further accelerate its development and application in the pharmaceutical industry.
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